molecular formula C15H14IN5O3S B3479607 N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE

N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3479607
M. Wt: 471.3 g/mol
InChI Key: LFIDXYAOAFYBKZ-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Iodophenyl Intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent.

    Methoxylation: Introduction of a methoxy group to the benzene ring through a nucleophilic substitution reaction.

    Tetrazole Formation: The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like hydroxide ions (OH-) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of certain biological molecules, potentially allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
  • N-(4-CHLOROPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE

Uniqueness

N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The combination of the methoxy group, tetrazole ring, and sulfonamide group also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-iodophenyl)-2-methoxy-5-(1-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN5O3S/c1-21-15(17-19-20-21)10-3-8-13(24-2)14(9-10)25(22,23)18-12-6-4-11(16)5-7-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDXYAOAFYBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-IODOPHENYL)-2-METHOXY-5-(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZENE-1-SULFONAMIDE

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